10,16-diiodo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
(11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound that belongs to the class of phosphine-phosphoramidite ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the field of organic synthesis. The unique structure of this compound, featuring two iodine atoms and a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, makes it a valuable ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin core: This step involves the reaction of naphthol derivatives with phosphorus trichloride in the presence of a base, such as triethylamine, to form the dioxaphosphepin ring.
Introduction of iodine atoms: The diiodination of the dioxaphosphepin core is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Attachment of N,N-bis(®-1-phenylethyl)amine: The final step involves the reaction of the diiodinated dioxaphosphepin with N,N-bis(®-1-phenylethyl)amine under mild conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Thiols, amines, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine-phosphoramidite ligands.
Scientific Research Applications
(11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the hydrogenation of alkenes and imines.
Biology: Investigated for its potential as a chiral ligand in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as rhodium or palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include alkenes, imines, and other unsaturated substrates, and the pathways involved are typically those of hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: A similar phosphine-phosphoramidite ligand used in asymmetric catalysis.
(S,S)-f-BINAPHANE: Another chiral ligand with applications in asymmetric hydrogenation.
(11bR,11′bR)-4,4′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d1′,2′-f][1,3,2]dioxaphosphepin: Used in asymmetric hydrogenation and hydroformylation.
Uniqueness
The uniqueness of (11bS)-2,6-diiodo-N,N-bis(®-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine lies in its specific substitution pattern and chiral environment, which provide distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic processes, offering higher selectivity and efficiency compared to similar compounds.
Properties
IUPAC Name |
10,16-diiodo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28I2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMZWIDTMZYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4I)C6=C(O3)C(=CC7=CC=CC=C76)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28I2NO2P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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